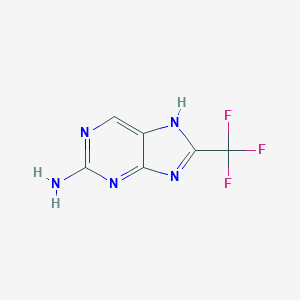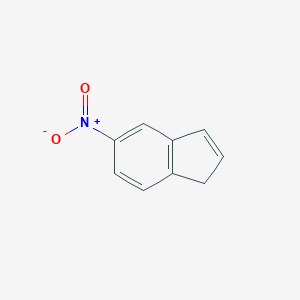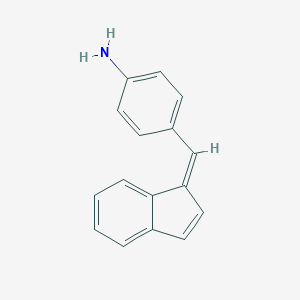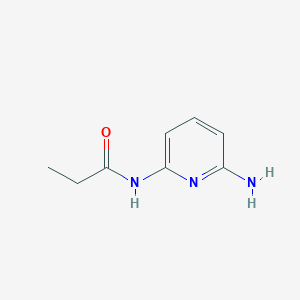![molecular formula C16H12N2 B182701 2-[(E)-2-pyridin-3-ylethenyl]quinoline CAS No. 1586-51-2](/img/structure/B182701.png)
2-[(E)-2-pyridin-3-ylethenyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-2-pyridin-3-ylethenyl]quinoline, also known as PQ, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. PQ is a derivative of quinoline, a class of organic compounds that has been extensively investigated due to its diverse biological activities. PQ has been found to exhibit a range of biological effects, including anti-inflammatory, antioxidant, and anticancer properties. In
Aplicaciones Científicas De Investigación
2-[(E)-2-pyridin-3-ylethenyl]quinoline has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its anticancer activity. 2-[(E)-2-pyridin-3-ylethenyl]quinoline has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 2-[(E)-2-pyridin-3-ylethenyl]quinoline exerts its anticancer effects by inducing cell cycle arrest, apoptosis, and autophagy. In addition to its anticancer activity, 2-[(E)-2-pyridin-3-ylethenyl]quinoline has also been found to exhibit anti-inflammatory and antioxidant properties. 2-[(E)-2-pyridin-3-ylethenyl]quinoline has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 2-[(E)-2-pyridin-3-ylethenyl]quinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-[(E)-2-pyridin-3-ylethenyl]quinoline has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism. Activation of the AMPK pathway leads to the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation. 2-[(E)-2-pyridin-3-ylethenyl]quinoline has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Efectos Bioquímicos Y Fisiológicos
2-[(E)-2-pyridin-3-ylethenyl]quinoline has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, 2-[(E)-2-pyridin-3-ylethenyl]quinoline has also been shown to exhibit neuroprotective and cardioprotective effects. 2-[(E)-2-pyridin-3-ylethenyl]quinoline has been found to protect against oxidative stress-induced neuronal damage and improve cognitive function in animal models of Alzheimer's disease. 2-[(E)-2-pyridin-3-ylethenyl]quinoline has also been shown to protect against ischemia/reperfusion injury in animal models of myocardial infarction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(E)-2-pyridin-3-ylethenyl]quinoline in lab experiments is its broad range of biological activities. 2-[(E)-2-pyridin-3-ylethenyl]quinoline has been found to exhibit anticancer, anti-inflammatory, antioxidant, neuroprotective, and cardioprotective properties, making it a versatile compound for studying various biological processes. However, one of the limitations of using 2-[(E)-2-pyridin-3-ylethenyl]quinoline in lab experiments is its potential toxicity. 2-[(E)-2-pyridin-3-ylethenyl]quinoline has been shown to induce cytotoxicity in some cell lines, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-[(E)-2-pyridin-3-ylethenyl]quinoline. One area of research is the development of 2-[(E)-2-pyridin-3-ylethenyl]quinoline derivatives with improved efficacy and safety profiles. Another area of research is the elucidation of the molecular mechanisms underlying the biological activities of 2-[(E)-2-pyridin-3-ylethenyl]quinoline. Further studies are needed to fully understand the signaling pathways involved in the anticancer, anti-inflammatory, antioxidant, neuroprotective, and cardioprotective effects of 2-[(E)-2-pyridin-3-ylethenyl]quinoline. Additionally, more studies are needed to investigate the potential applications of 2-[(E)-2-pyridin-3-ylethenyl]quinoline in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Métodos De Síntesis
The synthesis of 2-[(E)-2-pyridin-3-ylethenyl]quinoline involves the condensation of 2-acetylpyridine and 2-aminobenzophenone in the presence of a base catalyst. The reaction proceeds through a series of intermediates, resulting in the formation of 2-[(E)-2-pyridin-3-ylethenyl]quinoline as the final product. The yield of 2-[(E)-2-pyridin-3-ylethenyl]quinoline can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Propiedades
Número CAS |
1586-51-2 |
|---|---|
Nombre del producto |
2-[(E)-2-pyridin-3-ylethenyl]quinoline |
Fórmula molecular |
C16H12N2 |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
2-[(E)-2-pyridin-3-ylethenyl]quinoline |
InChI |
InChI=1S/C16H12N2/c1-2-6-16-14(5-1)8-10-15(18-16)9-7-13-4-3-11-17-12-13/h1-12H/b9-7+ |
Clave InChI |
LUHTXESUYWNUHX-VQHVLOKHSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CN=CC=C3 |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CN=CC=C3 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B182621.png)
![Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B182622.png)

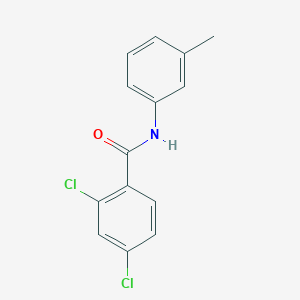

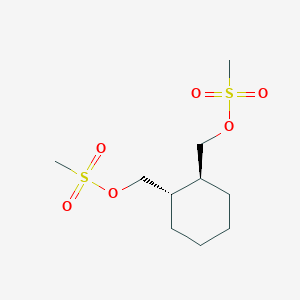
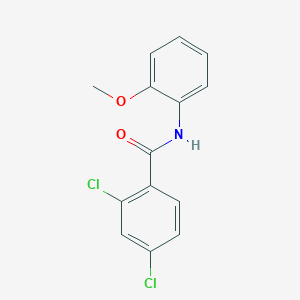
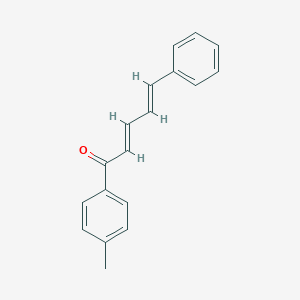
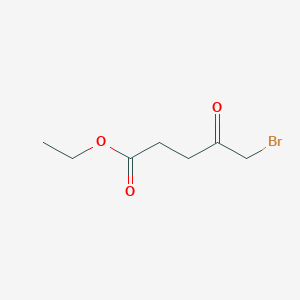
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-](/img/structure/B182636.png)
